molecular formula C16H10Cl2O4S B12556492 4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate CAS No. 142802-80-0

4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate

Cat. No.: B12556492
CAS No.: 142802-80-0
M. Wt: 369.2 g/mol
InChI Key: GQXPISWJSXCQJF-UHFFFAOYSA-N
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Description

4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate is a complex organic compound characterized by the presence of chlorocarbonyl groups and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate typically involves the reaction of 2,5-bis(chlorocarbonyl)phenyl diselenide with phenols, aminophenols, or other amines . The reaction conditions often include room temperature and extended reaction times to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and reagents are used on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorocarbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the chlorocarbonyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism by which 4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorocarbonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The sulfanyl linkage also plays a role in stabilizing the compound and enhancing its reactivity.

Properties

CAS No.

142802-80-0

Molecular Formula

C16H10Cl2O4S

Molecular Weight

369.2 g/mol

IUPAC Name

[4-(2,5-dicarbonochloridoylphenyl)sulfanylphenyl] acetate

InChI

InChI=1S/C16H10Cl2O4S/c1-9(19)22-11-3-5-12(6-4-11)23-14-8-10(15(17)20)2-7-13(14)16(18)21/h2-8H,1H3

InChI Key

GQXPISWJSXCQJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)SC2=C(C=CC(=C2)C(=O)Cl)C(=O)Cl

Origin of Product

United States

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